N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-ethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, an amine group, a phenyl group, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical and biological activities .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the pyrazole and pyridazine rings, followed by the introduction of the amine, phenyl, and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridazine rings, which are nitrogen-containing heterocyclic rings. The amine group would be expected to participate in hydrogen bonding, and the phenyl and sulfonamide groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridazine rings, as well as the amine, phenyl, and sulfonamide groups. These groups could participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and pyridazine rings could contribute to its aromaticity, while the amine, phenyl, and sulfonamide groups could influence its polarity, solubility, and reactivity .科学的研究の応用
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole (the core structure of F2321-0187) have demonstrated potent antibacterial and antimycobacterial effects. Researchers have synthesized related compounds and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis. Notably, certain derivatives exhibited promising anti-tubercular potential .
Antiviral Applications
While not directly studied for F2321-0187, related imidazole compounds have shown antiviral activity. For instance, some derivatives inhibit hepatitis C virus (HCV) replication . Investigating F2321-0187’s potential in viral infections could be worthwhile.
Other Activities
Imidazole-containing compounds have diverse effects, including anti-allergic, antipyretic, antihelmintic, and antifungal properties. While direct evidence for F2321-0187 in these areas is scarce, its structural features hint at broader biological activities.
作用機序
Target of Action
The primary targets of the compound F2321-0187 are currently unknown. The compound is a complex structure that contains a pyrazole and pyridazine ring, which are known to interact with various biological targets . .
Mode of Action
Compounds containing a pyrazole or pyridazine ring are known to exhibit a wide range of biological activities . They can interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Biochemical Pathways
Pyrazole and pyridazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, bacterial infections, and cancer
Result of Action
Compounds containing pyrazole and pyridazine rings have been reported to exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer effects . The specific effects of F2321-0187 would depend on its targets and the biochemical pathways it affects.
特性
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-4-18-5-11-21(12-6-18)32(30,31)28-20-9-7-19(8-10-20)24-22-13-14-23(26-25-22)29-17(3)15-16(2)27-29/h5-15,28H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBKISRXZHYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-ethylbenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。